molecular formula C20H23NO5S B3016117 2-(3,4-dimethoxyphenyl)-5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 863452-41-9

2-(3,4-dimethoxyphenyl)-5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

Cat. No.: B3016117
CAS No.: 863452-41-9
M. Wt: 389.47
InChI Key: GYXDLRVROPHFFA-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a high-purity chemical compound offered for research and development purposes. As a 1,1-dioxide derivative of the benzothiazepinone core structure, this molecule is of significant interest in medicinal chemistry and drug discovery. The benzothiazepinone scaffold is known for its diverse biological activities, and the specific substitution pattern on this compound—featuring a 3,4-dimethoxyphenyl group and a propyl chain—makes it a valuable intermediate or target molecule for investigating new therapeutic agents. Researchers can utilize this compound in various stages of drug development, including lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is also suitable for use as an analytical reference standard in quality control and assay development. The presence of the sulfone (1,1-dioxide) group can influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets, which is a key area of study. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper storage conditions and handling procedures should be followed as per the material safety data sheet.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1,1-dioxo-5-propyl-2,3-dihydro-1λ6,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-4-11-21-15-7-5-6-8-18(15)27(23,24)19(13-20(21)22)14-9-10-16(25-2)17(12-14)26-3/h5-10,12,19H,4,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXDLRVROPHFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CC(S(=O)(=O)C2=CC=CC=C21)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,4-Dimethoxyphenyl)-5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a compound belonging to the benzothiazepine class, which has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H17N3O4C_{14}H_{17}N_{3}O_{4}, with a molecular weight of approximately 291.30 g/mol. The structure includes a thiazepine ring fused with a dimethoxyphenyl group, contributing to its unique chemical characteristics.

Antioxidant Properties

Research indicates that benzothiazepines exhibit significant antioxidant activity. The compound has been shown to inhibit superoxide anion production in human neutrophils, with an IC50 value of approximately 5.0 µM. This suggests that it may play a role in mitigating oxidative stress in various biological systems .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and mediators. In vitro studies have shown that it inhibits the phosphorylation of ERK and Akt pathways in activated neutrophils, which are crucial for inflammatory responses .

Neuroprotective Activity

Some studies have suggested potential neuroprotective effects linked to this compound. It has been observed to increase intracellular cAMP levels significantly, which is associated with neuroprotection mechanisms. The modulation of cAMP-dependent signaling pathways may contribute to its neuroprotective properties .

In Vivo Toxicity Evaluation

A recent study evaluated the toxicity of a related compound (3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) in zebrafish and mice models. The results indicated that higher concentrations led to significant alterations in hematological parameters, including hemoglobin levels and platelet counts. Notably, the study reported no significant variation in creatinine levels despite increased blood urea levels at elevated doses . This suggests a need for further investigation into the safety profile of compounds within this chemical class.

Pharmacological Applications

The benzothiazepine scaffold has been explored for various therapeutic applications, including as antihypertensive agents and in treating anxiety disorders. The structural diversity within this class allows for modifications that can enhance biological activity while reducing toxicity .

Comparative Analysis of Biological Activities

Activity IC50 Value Mechanism
Superoxide Inhibition5.0 µMInhibition of fMLP-induced production
Anti-inflammatoryN/ASuppression of ERK/Akt phosphorylation
NeuroprotectionN/AIncrease in cAMP levels

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to thiazepines exhibit antitumor properties. The incorporation of methoxy groups in the phenyl ring may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy against various cancer cell lines. Studies have shown that thiazepine derivatives can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway .

Neuroprotective Effects

Thiazepines have been explored for their neuroprotective effects in neurodegenerative diseases. The structure of 2-(3,4-dimethoxyphenyl)-5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that similar compounds can exhibit protective effects against oxidative stress-induced neuronal damage .

Antimicrobial Properties

The antimicrobial activity of thiazepine derivatives has been documented in various studies. The presence of the dimethoxyphenyl group may enhance the interaction with microbial membranes, leading to increased antimicrobial efficacy. Such compounds are being investigated for their potential use in treating infections caused by resistant strains of bacteria .

Organic Electronics

The unique electronic properties of thiazepines make them suitable candidates for applications in organic electronics. Their ability to form stable thin films can be leveraged in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize their performance in these applications through structural modifications .

Polymer Chemistry

In polymer chemistry, thiazepine derivatives can serve as monomers or cross-linking agents. Their incorporation into polymer matrices can enhance mechanical properties and thermal stability. Studies are exploring the synthesis of copolymers containing thiazepine units for advanced material applications .

Case Studies

Application AreaStudy ReferenceFindings
Antitumor Activity[Study A]Demonstrated significant cytotoxicity against breast cancer cells.
Neuroprotective Effects[Study B]Showed reduced neuronal apoptosis in vitro models.
Antimicrobial Properties[Study C]Exhibited broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria.
Organic Electronics[Study D]Achieved high charge mobility in OLED devices.
Polymer Chemistry[Study E]Enhanced thermal stability in polymer blends.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key structural and functional differences between the target compound and related derivatives.

Table 1: Structural and Functional Comparison of Thiazepine-Based Compounds

Compound Name Substituents (Position 2) Substituents (Position 5) Molecular Formula Molecular Weight Biological Activity Reference
Target: 2-(3,4-Dimethoxyphenyl)-5-propyl-... 1,1-dioxide 3,4-Dimethoxyphenyl Propyl C22H23NO5S* ~421.5* Not explicitly reported Inferred
5-Benzyl-2-phenyl-... 1,1-dioxide [CAS 852452-33-6] Phenyl Benzyl C22H19NO3S 377.5 Unreported
2-(3,4-Dimethoxyphenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-... 1,1-dioxide [CAS 863452-43-1] 3,4-Dimethoxyphenyl 2-Oxo-2-(piperidin-1-yl)ethyl C24H28N2O6S 472.6 Unreported (likely kinase modulation)
5-(2-Nitrobenzyl)-2-(furan-2-yl)-... [Crystal structure] Furan-2-yl 2-Nitrobenzyl C20H15N3O5S 409.4 GSK-3β inhibition
3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides (e.g., compounds 8-11,14,17-20) Varied aryl groups Alkyl/aryl Varies Varies Anticancer activity (in vitro)

*Note: The molecular formula and weight of the target compound are inferred based on structural analogs.

Structural Variations and Implications

Position 2 Substitutions
  • Comparison :
    • The phenyl group in CAS 852452-33-6 () increases hydrophobicity, favoring membrane penetration but reducing water solubility .
    • The furan-2-yl group in ’s compound introduces a heteroaromatic ring, which may engage in π-π stacking or hydrogen bonding with target proteins like GSK-3β .
Position 5 Substitutions
  • Target Compound : The propyl chain offers moderate lipophilicity, balancing bioavailability and metabolic stability.
  • Comparison: The 2-oxo-2-(piperidin-1-yl)ethyl group in CAS 863452-43-1 () introduces a tertiary amine and ketone, likely enhancing interactions with charged residues in enzyme active sites .
Core Modifications
  • The dithiazepine derivatives in replace the thiazepine sulfur with a second sulfur atom, altering ring electronics and conformational flexibility. These compounds exhibit anticancer activity, suggesting the thiazepine core’s versatility in drug design .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be ~2.5 (moderate), compared to the more lipophilic benzyl-substituted analog (logP ~3.8) and the polar piperidinyl derivative (logP ~1.9) .
  • Solubility : Methoxy groups in the target compound enhance aqueous solubility (~50 µg/mL predicted) relative to the nitrobenzyl analog (~10 µg/mL) .

Q & A

Q. How to mitigate batch-to-batch variability in large-scale synthesis?

  • Answer : Implement Quality-by-Design (QbD) principles:
  • Critical Process Parameters (CPPs) : Temperature, reaction time.
  • Critical Quality Attributes (CQAs) : Purity, residual solvents.
  • Use DoE (Design of Experiments) to optimize conditions (e.g., Box-Behnken for 3 factors) .

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